N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide, commonly known as CFMP, is an organic compound that has garnered attention in the scientific community due to its potential applications in various fields. CFMP is a synthetic compound that has been synthesized through various methods, and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of CFMP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. CFMP has been found to inhibit the activity of protein kinase B (Akt), a signaling molecule that is involved in the regulation of cell survival and proliferation. CFMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CFMP has been found to exhibit significant biochemical and physiological effects, particularly in cancer cells. CFMP has been shown to induce apoptosis in cancer cells by activating certain enzymes involved in the process of programmed cell death. CFMP has also been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to a decrease in cancer cell growth. Additionally, CFMP has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
CFMP has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields such as cancer research and inflammation. However, there are also limitations to using CFMP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of CFMP, including further studies on its mechanism of action, potential applications in other fields such as neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, further studies on the toxicity and safety of CFMP are needed to fully understand its potential as a therapeutic agent.
In conclusion, CFMP is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. CFMP has been synthesized through various methods, and has been found to exhibit significant biological activity. CFMP has potential applications in cancer research, inflammation, and other fields, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
CFMP can be synthesized through various methods, including the reaction of 2-chloro-6-fluoro-4-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-6-fluoro-4-methylphenylamine with acrylonitrile in the presence of a base such as potassium carbonate. Both methods have been found to yield CFMP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
CFMP has been found to exhibit significant biological activity, particularly in the field of cancer research. CFMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CFMP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFMP has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-chloro-6-fluoro-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-3-9(14)13-10-7(11)4-6(2)5-8(10)12/h3-5H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPMOABHHTEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.